Fmoc-D-Cystine is synthesized from cysteine, an amino acid that contains a thiol group. Cysteine is classified as a semi-essential amino acid, meaning that while the body can synthesize it, dietary intake may also be necessary under certain conditions. Fmoc-D-Cystine falls under the category of protecting groups in organic chemistry, specifically for thiol functionalities in peptide synthesis.
The synthesis of Fmoc-D-Cystine typically employs solid-phase peptide synthesis (SPPS), where the cysteine residue is protected with the Fmoc group. This method allows for the sequential addition of amino acids while minimizing side reactions:
Common reagents include:
The molecular formula for Fmoc-D-Cystine is , with a molecular weight of 585.71 g/mol. It consists of two cysteine residues linked by a disulfide bond, with each cysteine protected by an Fmoc group. The structure can be represented as follows:
Key structural features include:
Fmoc-D-Cystine undergoes several important chemical reactions:
The mechanism of action for Fmoc-D-Cystine primarily involves the formation and cleavage of disulfide bonds between thiol groups. During peptide synthesis, the Fmoc group protects the amino functionality of cysteine, preventing unwanted reactions until deprotection is necessary. Upon removal of the Fmoc group, the thiol groups become reactive, allowing them to form stable disulfide linkages essential for maintaining protein structure.
Relevant data includes:
Fmoc-D-Cystine is extensively used in:
The development of cysteine protecting groups has been pivotal for enabling the synthesis of disulfide-rich peptides and proteins. Early Boc-SPPS strategies relied on acid-labile benzyl (Bzl)-based protections, which required harsh deconditions like anhydrous hydrogen fluoride (HF)—posing significant safety risks and limiting compatibility with sensitive residues [1] [9]. The introduction of Fmoc/tBu chemistry in the 1970s marked a paradigm shift, as it employed base-labile Fmoc for Nα-protection and milder acid-labile groups for side chains. For cysteine, this innovation facilitated the adoption of trityl (Trt) and acetamidomethyl (Acm) protections, which offered improved orthogonality and reduced side reactions during synthesis [1] [2].
Key Developments:
Table 1: Evolution of Key Cysteine Protecting Groups in SPPS
Protecting Group | Deprotection Conditions | Racemization Risk | Primary Applications |
---|---|---|---|
Trt | 0.5–5% TFA, scavengers | High (3.3%) | Linear peptides with free thiols |
Acm | Hg²⁺/Ag⁺ salts | Moderate | Disulfide bond formation |
Mmt | 0.5–1% TFA | Low | Orthogonal disulfide pairing |
Thp | 95% TFA, 2.5 h | Very low (0.74%) | C-terminal cysteine peptides |
Fmoc-D-Cys-OH addresses inherent racemization challenges in cysteine incorporation, especially at C-terminal positions. During standard Fmoc-SPPS, piperidine deprotection can induce epimerization via β-elimination, forming a dehydroalanine intermediate that reacts with piperidine to yield 3-(1-piperidinyl)-alanine—a significant byproduct in L-cysteine peptides [1] [2]. The D-configuration sterically hinders this elimination, reducing racemization by >50% compared to L-forms. For example, coupling Fmoc-D-Cys(Thp)-OH using DIPCDI/Oxyma results in only 0.74% racemization versus 3.3% for its L-enantiomer [2].
Strategic Applications:
Table 2: Racemization Suppression with Fmoc-D-Cystine Under Different Conditions
Activation Method | Racemization (L-Cys) | Racemization (D-Cys) | Recommended Resin |
---|---|---|---|
HBTU/DIPEA | 8.2% | 3.1% | Wang |
DIPCDI/Oxyma | 3.3% | 0.74% | 2-Chlorotrityl |
Preformed symmetrical anhydride | 1.9% | 0.5% | Trityl |
The biochemical properties of D- and L-cysteine derivatives diverge significantly due to chiral specificity in biological systems. While L-cysteine participates in native protein folding and enzymatic functions, D-cysteine derivatives like Fmoc-D-Cys-OH enable mirror-image peptide design for probing chiral interactions or enhancing stability.
Functional Divergence:
Table 3: Biochemical Properties of D- vs. L-Cysteine Derivatives
Property | L-Cysteine Derivatives | D-Cysteine Derivatives | Functional Implications |
---|---|---|---|
Metabolic Integration | Precursor to glutathione, cofactor synthesis | Poorly metabolized; potential cytotoxicity | D-forms unsuitable for antioxidant therapy |
Proteolytic Stability | Susceptible to proteases | Highly resistant | Enhanced pharmacokinetics in D-peptides |
Renal Toxicity (Rat) | Basophilic tubules (≥500 mg/kg/day) | Crystal deposition, anemia (≥1,000 mg/kg/day) | Narrower safety window for D-forms |
Disulfide-Directed Folding | Native protein folding | Reversed chirality disulfides | Applications in mirror-image phage display |
Emerging Applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7